

Mechanism of Action and Technical Data

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Compound Focus: Ulonivirine

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Ulonivirine's mechanism and pharmacological profile are central to its potential as a long-acting agent.

- **Mechanism of Action:** As an NNRTI, **Ulonivirine** binds to a specific, hydrophobic pocket (the NNRTI binding pocket or NNIBP) near the active site of the HIV-1 reverse transcriptase enzyme [1] [2]. This binding induces conformational changes in the enzyme's structure, particularly in the thumb and surrounding subdomains, which critically reduces its ability to polymerize nucleotides and convert the viral RNA genome into double-stranded DNA [2]. This mechanism is distinct from nucleoside analogs that act as chain terminators.
- **Pharmacological and Formulation Data:** The following table consolidates key experimental data on its solubility, formulation, and clinical dosing.

Aspect	Experimental Details & Data
In Vitro Solubility	Soluble in DMSO (98-250 mg/mL, ~199-509 mM) [3] [1]. Insoluble in water or ethanol [1].
In Vivo Formulation (Research)	Homogeneous suspension in 0.5% CMC-Na for oral/IP administration [3] [1]. Clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline [3] or 5% DMSO, 95% corn oil [1].
Clinical Dosing (Phase 2b)	Once-weekly oral administration. Studied at 100 mg, 200 mg, and 400 mg doses in combination with Islatravir (20 mg, later reduced to 2 mg) [4] [5].

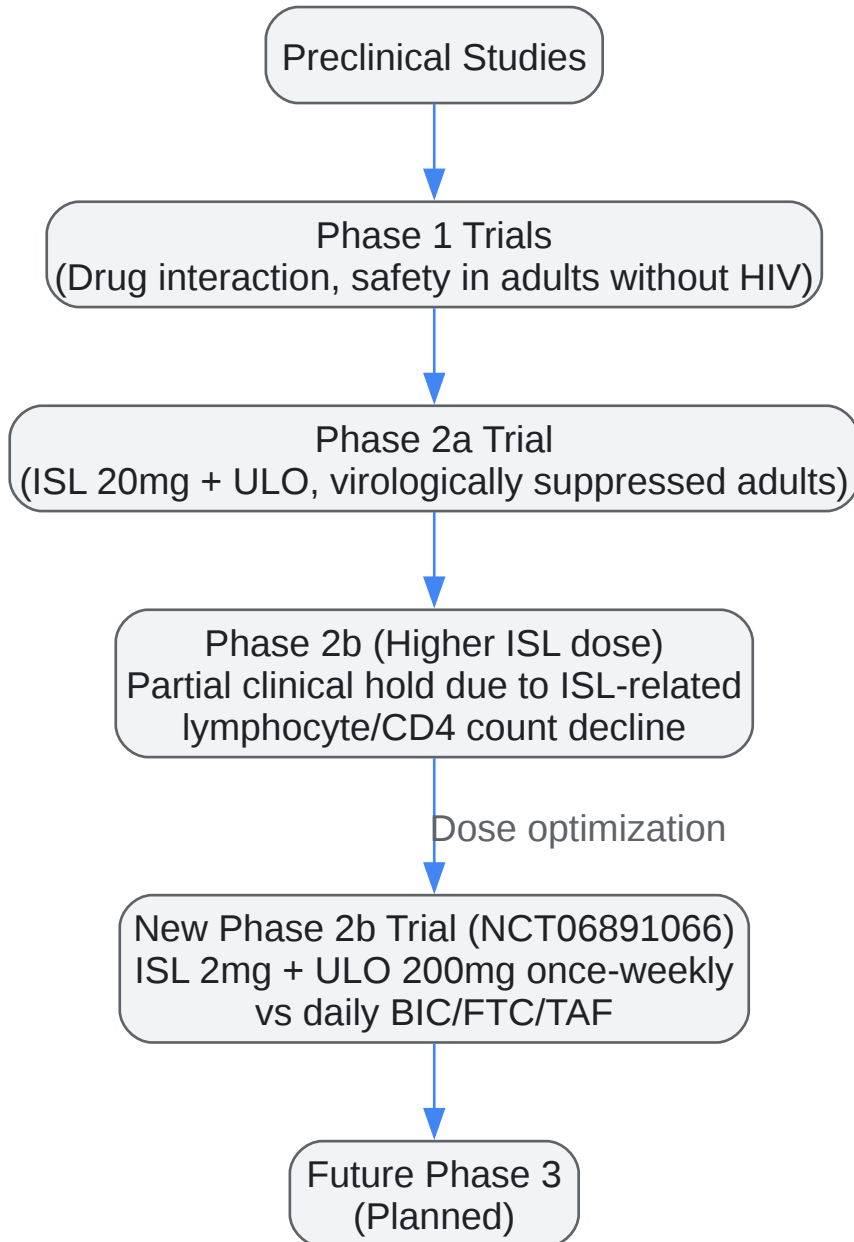
Clinical Development and Key Trials

Ulonivirine is being developed as a partner drug for a once-weekly oral regimen, primarily in combination with **Islatravir**, a nucleoside reverse transcriptase translocation inhibitor (NRTTI) [6] [7].

- **Phase 2b Trial (NCT06891066)**: An ongoing study to evaluate the efficacy and safety of switching to a once-weekly oral combination of **Islatravir (2 mg) and Ulonivirine (200 mg)**, compared to a daily standard-of-care regimen (BIC/FTC/TAF) [7] [5]. The study started in April 2025, with primary results expected in 2027 [7].
- **Previous Phase 2b Findings**: Earlier trials used a higher dose of Islatravir (20 mg). At 24 weeks, the **Ulonivirine/Islatravir** regimen demonstrated **comparable efficacy** to daily Biktarvy, with all participants maintaining viral suppression [4]. However, declines in lymphocyte and CD4 counts, attributed to the higher dose of Islatravir, led to a protocol adjustment. **Ulonivirine** itself was not implicated in these cell count declines [6] [4].

The diagram below illustrates the clinical development pathway for the once-weekly **Ulonivirine** and Islatravir combination:

Ulonivirine+Islatravir Clinical Development Path



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The Role of Ulonivirine in the Evolving HIV Treatment Landscape

The development of **Ulonivirine** is part of a broader shift towards **long-acting antiretroviral therapy (LAART)**, which aims to address challenges associated with daily pill regimens, such as pill fatigue and

adherence [2] [4].

- **Advantages of Long-Acting Oral Regimens:** A once-weekly oral option could improve lifelong adherence and offer a preferred alternative for individuals who do not want or cannot use long-acting injectables [2] [4].
- **Positioning in the Pipeline:** Merck is developing a portfolio of options, including daily (Doravirine/Islatravir), weekly (**Ulonivirine**/Islatravir), and monthly (MK-8527) oral regimens, aiming to provide choices to meet diverse patient needs [5].

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